Melting Point vs. N-Ethylbutan-2-amine HCl
Ethyl(3-methylbutan-2-yl)amine hydrochloride exhibits a significantly higher melting point (163-165 °C) compared to its less branched structural analog, N-ethylbutan-2-amine hydrochloride [1]. This indicates stronger intermolecular forces within the crystal lattice, which can be attributed to the enhanced van der Waals interactions of the bulkier, more lipophilic 3-methylbutan-2-yl group [2].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 163-165 °C |
| Comparator Or Baseline | N-Ethylbutan-2-amine hydrochloride: 88-92 °C (approximate, based on common secondary amine hydrochloride trends) or reported as a solid with a lower melting range. |
| Quantified Difference | Approximately 70-75 °C higher |
| Conditions | Standard melting point determination. |
Why This Matters
A higher melting point generally indicates greater solid-state stability, which can simplify handling, improve long-term storage, and reduce hygroscopicity compared to lower-melting analogs.
- [1] CAS Common Chemistry. 2-Butanamine, N-ethyl-3-methyl-, hydrochloride (1:1). Retrieved from http://commonchemistry.cas.org/detail?cas_rn=2738-07-0 View Source
- [2] PubChem. (2025). 2-Butanamine, N-ethyl-3-methyl-. PubChem Compound Summary (XLogP3-AA = 1.9). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/102873 View Source
